molecular formula C14H13N3O4S B3868574 2-Nitrobenzaldehyde tosylhydrazone CAS No. 58809-90-8

2-Nitrobenzaldehyde tosylhydrazone

Cat. No.: B3868574
CAS No.: 58809-90-8
M. Wt: 319.34 g/mol
InChI Key: OOOLPNHDHGDYPS-XNTDXEJSSA-N
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Description

4-methyl-N’-(2-nitrobenzylidene)benzenesulfonohydrazide (MNBBSH) is a compound that has been used in the development of sensors for trivalent Y3+ ions . It is synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine .


Synthesis Analysis

MNBBSH compounds are synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine . The compounds are crystallized in ethanol and methanol and characterized by FTIR, UV-Vis, 1H-NMR, and 13C-NMR .


Molecular Structure Analysis

The structure of MNBBSH was confirmed using a single crystal X-ray diffraction technique . The crystal structure of the compound is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters .


Chemical Reactions Analysis

A thin layer of MNBBSH is deposited onto a glassy carbon electrode (GCE) with 5% nafion for the sensitive and selective Y3+ sensor . The modified MNBBSH/GCE sensor exhibits better electrochemical performances such as sensitivity, limit of detection (LOD), linear dynamic range (LDR), limit of quantification (LOQ), short response time, and long term storage ability towards the selective metal ion (Y3+) .

Scientific Research Applications

Ion Detection and Sensing

4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide and its derivatives have been extensively studied for their application in ion detection and sensing. These compounds have shown promising results in the development of sensors for various metal ions:

  • Trivalent Yttrium Ion (Y3+) Detection: Modified electrodes with a thin layer of 4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide derivatives have been used to detect yttrium ions with high sensitivity and selectivity. These sensors demonstrate good electrochemical performance, including a broad linear dynamic range and low limits of detection and quantification (Hussain et al., 2017).
  • Mercury (Hg2+) Ion Detection: Similar derivatives have been utilized for the selective detection of mercury ions. These sensors exhibit enhanced chemical performance and have been successfully applied in the measurement of mercury in spiked water samples (Hussain et al., 2017).

Structural Analysis

The structural analysis of these compounds provides insights into their potential applications:

  • Hirshfeld Surface Analysis: The crystal structures of various derivatives have been examined, revealing insights into their molecular interactions and supramolecular features. This analysis is crucial for understanding the behavior of these compounds in various applications (Salian et al., 2018).

Antimicrobial Applications

Some derivatives of 4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have shown antimicrobial properties:

  • Antibacterial Activity: Certain derivatives have been synthesized and evaluated for their antibacterial activity against various strains, showing promising results (Lei et al., 2015).

Miscellaneous Applications

Other notable applications include:

  • Corrosion Inhibition: Some derivatives have been investigated for their potential as corrosion inhibitors in steel, showing significant inhibitory effects (Singh & Quraishi, 2016).
  • Anticancer Activity: Derivatives have been studied for their in vitro anticancer activity against various human cancer cell lines, with some showing promising results (Kumar et al., 2015).

Properties

IUPAC Name

4-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOLPNHDHGDYPS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58809-90-8
Record name 58809-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitrobenzaldehyde tosylhydrazone
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2-Nitrobenzaldehyde tosylhydrazone
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2-Nitrobenzaldehyde tosylhydrazone
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Reactant of Route 6
2-Nitrobenzaldehyde tosylhydrazone

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